molecular formula C19H27NO9 B15124591 N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester

Cat. No.: B15124591
M. Wt: 413.4 g/mol
InChI Key: RBYASKWXZPHFPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid followed by benzylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used to study cellular processes and interactions involving neuraminic acid derivatives.

    Medicine: Research involving this compound helps in understanding diseases related to sialic acid metabolism.

    Industry: It is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It primarily affects the sialylation process, which is crucial for cell-cell communication and pathogen recognition. The compound’s effects are mediated through its incorporation into glycoproteins and glycolipids, influencing various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is unique due to its specific benzylation, which imparts distinct chemical properties and biological activities compared to other neuraminic acid derivatives .

Properties

Molecular Formula

C19H27NO9

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-acetamido-4-hydroxy-2-phenylmethoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22)

InChI Key

RBYASKWXZPHFPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O

Origin of Product

United States

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